(2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-22-13-5-2-4-11(10-13)15-18-19-16(21-15)17-14(20)8-7-12-6-3-9-23-12/h2-10H,1H3,(H,17,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMOBSQAKORGDB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.
Final Assembly: The final step involves the formation of the enamide linkage, typically through a condensation reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structure and Composition
The molecular formula of (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is C13H12N4OS2. It features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a methylsulfanyl group. This unique combination contributes to its diverse biological activities.
Physical Properties
The compound has a molecular weight of approximately 284.39 g/mol and exhibits specific solubility characteristics that are relevant for its application in biological systems.
Antibacterial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antibacterial properties, particularly against resistant strains of bacteria. For instance, research has demonstrated that similar oxadiazole derivatives show efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Compounds featuring the oxadiazole structure have been investigated for their anticancer potential. The presence of the thiophene ring is believed to enhance the cytotoxic activity against various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of oxadiazoles. Some studies suggest that these compounds may act as ligands for GABA receptors, which are crucial in the modulation of neuronal excitability. This property positions them as potential candidates for treating anxiety disorders and epilepsy .
Case Study 1: Antibacterial Efficacy
In a study published in 2020, a series of oxadiazole derivatives were synthesized and evaluated for their antibacterial properties using disk diffusion methods. The results indicated that certain derivatives exhibited inhibition zones greater than 30 mm against resistant strains of S. aureus . This highlights the potential application of this compound in developing new antibacterial agents.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of similar compounds revealed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study emphasized the role of the oxadiazole moiety in enhancing cytotoxicity .
Case Study 3: Neuropharmacological Research
Research exploring the neuropharmacological effects of oxadiazoles indicated their potential as GABA receptor agonists. In vitro assays demonstrated that these compounds could significantly modulate neurotransmitter release, suggesting therapeutic applications in treating anxiety and seizure disorders .
Mechanism of Action
The mechanism of action of (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity. These interactions can affect various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s log P (~3.5) is higher than 7l (2.8) due to the methylsulfanyl group’s hydrophobicity but lower than the diphenyl-substituted thiadiazole (4.0) .
- Solubility : The thiophene and oxadiazole in the target compound contribute to poor aqueous solubility, similar to the thiadiazole analog. In contrast, the tetrazole derivative () shows higher solubility due to its ionizable tetrazole ring .
Mechanistic Differences
- Electron Distribution : The oxadiazole in the target compound is less electron-rich than thiadiazole analogs (), affecting binding to targets like kinase enzymes.
- Bioavailability : The methylsulfanyl group in the target compound improves membrane permeability compared to 7l’s ethoxyphenyl group but may reduce solubility .
Biological Activity
The compound (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of the compound is characterized by the presence of:
- Oxadiazole ring : Known for its diverse biological activities.
- Thiophene ring : Associated with various pharmacological effects.
- Methylsulfanyl group : Imparts unique electronic properties that may enhance biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways related to cancer and other diseases.
- Antioxidant Activity : The structure suggests potential for scavenging free radicals, thereby reducing oxidative stress in cells.
Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Anticancer Activity
A study evaluated the anticancer properties of similar oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values ranging from 5 to 22 µM against HepG2 and MCF-7 cell lines, suggesting that modifications to the oxadiazole moiety can enhance efficacy against cancer cells .
Anti-inflammatory Effects
Research on compounds similar to this compound demonstrated their ability to inhibit COX-II activity effectively. This inhibition correlates with reduced levels of inflammatory markers in vivo, supporting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
